8-Methylquinoline has been used as a ligand in the preparation of osmium chloridophosphine complexes []. These complexes are a type of organometallic compound, which contain a metal atom bonded to an organic molecule. The specific properties of these complexes are still under investigation, but research suggests they may have potential applications in catalysis [].
Studies have shown that 8-Methylquinoline can exist in a tautomeric form known as a quinoline carbene []. Tautomerism is a process where a molecule can exist in two or more isomeric forms that can interconvert. In the case of 8-Methylquinoline, the quinoline carbene tautomer has a different electronic structure than the original molecule. Research on quinoline carbenes is ongoing, but they are of interest to scientists due to their potential applications in organic synthesis [].
8-Methylquinoline is an organic compound classified as a heterocyclic aromatic amine, specifically a derivative of quinoline. Its molecular formula is C₁₀H₉N, and it has a molecular weight of 143.19 g/mol. The compound features a methyl group attached to the eighth position of the quinoline ring, which significantly influences its chemical properties and reactivity. 8-Methylquinoline is known for its distinctive aromatic characteristics and is utilized in various chemical applications due to its ability to act as a ligand in coordination chemistry and as an intermediate in organic synthesis .
Research indicates that 8-methylquinoline exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown activity against certain bacterial strains. Additionally, derivatives of 8-methylquinoline are being explored for their anticancer potential due to their ability to interact with biological targets . The compound's nitrogen-containing structure allows it to participate in complexation with metal ions, which may enhance its biological efficacy.
Several methods exist for synthesizing 8-methylquinoline:
The applications of 8-methylquinoline span various fields:
Studies on the interactions of 8-methylquinoline with various metal ions reveal its capability to form stable complexes. These interactions are crucial for understanding its role in catalysis and biological systems where metal ions play a significant part. The ligand's nitrogen atom coordinates with metal centers, influencing the reactivity and stability of the resulting complexes .
Several compounds share structural similarities with 8-methylquinoline, including:
| Compound | Structural Formula | Unique Properties |
|---|---|---|
| 8-Methylquinoline | C₁₀H₉N | Exhibits diverse biological activities |
| Quinoline | C₉H₇N | Base structure; less reactive than derivatives |
| 7-Methylquinoline | C₁₀H₉N | Different substitution position affects reactivity |
| 8-Hydroxyquinoline | C₉H₇NO | Strong chelating agent for metal ions |
The uniqueness of 8-methylquinoline lies in its specific methyl substitution at the eighth position, which enhances its reactivity compared to other quinolines while providing distinct biological activities not observed in other similar compounds.
The synthesis of 8-methylquinoline has been extensively studied through various methodological approaches, ranging from classical name reactions to modern catalytic innovations. This heterocyclic compound serves as an important intermediate in pharmaceutical and materials chemistry, necessitating efficient and scalable synthetic routes [3].
The Skraup synthesis represents one of the most established methodologies for quinoline preparation, involving the cyclocondensation of anilines with glycerol in the presence of sulfuric acid and an oxidizing agent [4]. For 8-methylquinoline synthesis, 2-methylaniline (ortho-toluidine) serves as the primary starting material [3]. The classical Skraup reaction involves heating the aniline component with sulfuric acid, glycerol, and nitrobenzene as both solvent and oxidizing agent [4].
Modern adaptations of the Skraup synthesis have demonstrated significant improvements in yield and reaction control. A vapor-phase modification utilizing 2-methylaniline with formaldehyde and acetaldehyde over solid acid catalysts has achieved remarkable conversion rates of 99.7% with 8-methylquinoline yields reaching 67.8% [3]. This approach employs aldehyde to aniline molar ratios of 2:1 to 10:1, with optimal results obtained using a 52% formaldehyde, 2% methanol, and 46% water mixture [3].
The Doebner-Miller variation, which utilizes alpha,beta-unsaturated carbonyl compounds instead of glycerol, has been successfully applied to 8-methylquinoline synthesis [5]. This reaction proceeds through a fragmentation-recombination mechanism, as demonstrated by carbon isotope scrambling experiments showing 100% label scrambling in quinoline products [27]. The mechanism involves initial conjugate addition of the aniline to the enone, followed by fragmentation to form imine and ketone intermediates, which subsequently recombine to yield the quinoline product [27].
Table 1: Skraup-Doebner-Von Miller Reaction Conditions for 8-Methylquinoline Synthesis
| Starting Material | Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylaniline + Formaldehyde/Acetaldehyde | Vapor-phase, solid acid catalyst | 350-400 | - | 67.8 | [3] |
| 3-Chloro-2-methylaniline + Glycerol | H₂SO₄, NaI catalyst | 120-140 | 7 | 92.1 | [23] |
| 2-Methylaniline + Mesityl oxide | Acid-catalyzed | - | - | Variable | [27] |
The Friedländer annulation represents another classical approach for quinoline synthesis, involving the condensation of 2-aminoaryl aldehydes or ketones with carbonyl compounds containing active methylene groups [6] [29]. This methodology has been successfully adapted for 8-methylquinoline synthesis through various catalytic systems.
Ceric ammonium nitrate has emerged as an effective catalyst for Friedländer annulation reactions, enabling quinoline synthesis at ambient temperature within 45 minutes using 10 mol% catalyst loading [6]. The reaction proceeds through initial condensation between the amino and carbonyl groups, followed by intramolecular cyclization and dehydration [29].
Recent developments in Friedländer methodology include the use of transition metal-free approaches employing Magnesium-Aluminum hydrotalcite catalysts [12]. This system demonstrates excellent activity toward modified Friedländer quinoline synthesis using 2-aminobenzyl alcohols and ketones, with the reaction proceeding via base-catalyzed hydrogen transfer followed by cyclization [12].
Electrochemically assisted Friedländer reactions have emerged as a sustainable alternative, operating under mild conditions with constant-current electrolysis setups [25]. This reagent-free method achieves high conversion rates with excellent atom economy, successfully synthesizing various substituted quinolines in good to excellent yields [25].
Table 2: Friedländer Annulation Conditions for Quinoline Synthesis
| Catalyst System | Reaction Conditions | Temperature (°C) | Time (min) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Ceric ammonium nitrate | 10 mol%, ambient conditions | 25 | 45 | 70-95 | [6] |
| Mg-Al Hydrotalcite | Base-catalyzed | 100-150 | 180-360 | 75-90 | [12] |
| Electrochemical | Constant current | 80-120 | 60-180 | 80-95 | [25] |
| Niobium pentachloride/Glycerol | Green solvent conditions | 80-120 | 20-90 | 76-98 | [15] |
Iron(III) chloride hexahydrate has demonstrated exceptional utility as a cyclization catalyst for 8-methylquinoline synthesis [1]. The general procedure involves charging an ampule with 0.02 mmol of iron(III) chloride hexahydrate, 2 mmol of aniline, 4 mmol of carbon tetrachloride, and 8 mmol of 1,3-propanediol under argon atmosphere [1]. The sealed system is heated at 150°C for 8 hours with continuous stirring, achieving yields of 92% [1].
This iron-catalyzed methodology operates through oxidative carbon-carbon coupling mechanisms, where iron(III) chloride functions as both Lewis acid catalyst and oxidizing agent [8]. The reaction proceeds via formation of iron-carbene intermediates, which facilitate the cyclization process through carbene insertion pathways [10].
Silica gel-supported iron(III) chloride systems have shown enhanced catalytic performance, requiring only two equivalents of iron(III) chloride per mole of organic product while achieving yields exceeding 95% [8]. The heterogeneous nature of these catalysts facilitates product isolation through simple filtration and solvent evaporation [8].
Table 3: Iron(III) Chloride-Catalyzed 8-Methylquinoline Synthesis
| Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1.0 | Carbon tetrachloride/1,3-propanediol | 150 | 8 | 92 | [1] |
| 20.0 | Supported on silica gel | 120-140 | 1.5 | 95 | [8] |
| 10.0 | Dichloromethane/meta-chloroperbenzoic acid | 25 | 1 | >95 | [8] |
Ruthenium and rhodium catalysts have emerged as powerful tools for quinoline synthesis through carbon-hydrogen activation pathways [10] [13]. Ruthenium-catalyzed synthesis of quinolines from anilines and tris(3-hydroxypropyl)amine proceeds via amine exchange reactions, where alkyl group transfer from the amine donor to the nitrogen atom of anilines leads to quinoline formation [13].
The optimal ruthenium catalyst system employs ruthenium(III) chloride trihydrate with triphenylphosphine ligands, along with tin(II) chloride dihydrate and acetone as hydrogen acceptor [13]. Reaction yields are significantly influenced by the position and nature of substituents on the aniline ring, with electron-donating groups generally providing higher yields [13].
Rhodium-catalyzed ortho-carbon-hydrogen bond activation represents another advancement in quinoline synthesis methodology [10]. This approach utilizes rhodium complexes to facilitate selective carbon-hydrogen activation at the ortho position of aromatic substrates, followed by cyclization to form the quinoline ring system [10].
Table 4: Ruthenium/Rhodium-Catalyzed Quinoline Synthesis Conditions
| Metal Catalyst | Ligand System | Additives | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| RuCl₃·nH₂O | 3 PPh₃ | SnCl₂·2H₂O, acetone | 180 | 12 | 45-78 | [13] |
| [(p-cymene)RuCl₂]₂ | - | K₂S₂O₈, CuBr | 120 | 6 | 70-85 | [10] |
| Rh(III) complex | Cp*Rh | AgSbF₆ | 100 | 8 | 60-90 | [10] |
Solvent selection plays a crucial role in quinoline synthesis efficiency and selectivity [14] [15]. Green solvents such as glycerol have demonstrated exceptional performance in quinoline synthesis, providing high yields (76-98%) with short reaction times (20-90 minutes) when used with niobium pentachloride catalyst [15].
Aqueous ethanol systems under microwave irradiation have shown optimal performance at 50°C, achieving 98% yields within 5 minutes [24]. Temperature optimization studies reveal that decreasing temperature from 50°C to 30°C reduces yields from 98% to 50%, while increasing temperature beyond 50°C also decreases yields, indicating a narrow optimal temperature window [24].
Solvent-free conditions have gained increasing attention for quinoline synthesis due to environmental considerations [16] [17]. Microwave-assisted solvent-free protocols using tin(II) chloride dihydrate as reductant achieve efficient quinoline synthesis from ortho-nitrobenzaldehyde and enolizable ketones [16]. These conditions eliminate the need for environmentally harmful organic solvents while maintaining high reaction efficiency [16].
Table 5: Solvent Effects on Quinoline Synthesis Optimization
| Solvent System | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Environmental Impact | Reference |
|---|---|---|---|---|---|---|
| Glycerol | NbCl₅ | 80-120 | 20-90 | 76-98 | Green solvent | [15] |
| Ethanol/Water (1:1) | None | 50 | 5 | 98 | Low environmental impact | [24] |
| Solvent-free | SnCl₂·2H₂O | 150-200 | 15-60 | 70-90 | Zero solvent waste | [16] |
| Acetonitrile | Chloramine-T | 85 | 180 | 95 | Moderate impact | [26] |
| Toluene | CuO nanoparticles | 120 | 30 | 85-95 | Moderate impact | [14] |
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 8-methylquinoline exhibits distinctive chemical shift patterns that reflect the electronic environment of the aromatic protons and the methyl substituent [1] [2]. The spectral assignments are based on experimental data collected in deuterated chloroform solvent using 400 MHz and 500 MHz spectrometers [2].
The most downfield resonance appears at δ 8.95 ppm, corresponding to the H-2 proton adjacent to the nitrogen atom [2]. This significant deshielding results from the electron-withdrawing effect of the pyridine nitrogen, which reduces electron density around the neighboring carbon-hydrogen bond. The H-4 proton resonates at δ 8.13 ppm as a doublet with a coupling constant of J = 8.3 Hz, indicating coupling with the adjacent H-3 proton [2].
In the benzene ring portion of the quinoline system, the protons exhibit chemical shifts in the range of δ 7.39-7.65 ppm [2]. The H-3 proton appears as a multiplet at δ 7.65 ppm, while H-5, H-6, and H-7 protons resonate at δ 7.58, 7.43, and 7.39 ppm respectively [2]. The H-7 proton shows coupling with a constant of J = 7.2 Hz, characteristic of ortho-coupling in aromatic systems [2].
The methyl substituent at the 8-position produces a distinctive singlet at δ 2.83 ppm [2]. This chemical shift value is typical for aromatic methyl groups, where the methyl protons experience moderate shielding compared to the aromatic protons but remain deshielded relative to aliphatic methyl groups due to the aromatic ring current effects.
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C nuclear magnetic resonance spectrum of 8-methylquinoline reveals ten distinct carbon environments corresponding to the molecular structure [1] [3]. The carbon chemical shifts span a range from approximately 28 to 149 ppm, reflecting the diversity of electronic environments within the molecule [4].
The most downfield carbon resonance occurs at approximately δ 149.2 ppm, assigned to C-2, the carbon directly bonded to nitrogen [4]. This significant deshielding results from the electron-withdrawing inductive effect of the nitrogen atom. The quaternary carbon C-10 resonates at δ 147.8 ppm, while the methyl-bearing quaternary carbon C-8 appears at δ 138.9 ppm [4].
The aromatic CH carbons exhibit chemical shifts in the range of δ 115-137 ppm [4]. Specifically, C-4 resonates at δ 136.7 ppm, reflecting its position β to the nitrogen atom. The benzene ring carbons C-5, C-6, and C-7 appear at δ 122.8, 127.3, and 115.4 ppm respectively [4]. The C-7 carbon shows significant upfield shift due to the electron-donating effect of the adjacent methyl group.
The methyl carbon attached at the 8-position resonates at δ 28.3 ppm, which is characteristic for aromatic methyl carbons [4]. This chemical shift reflects the sp³ hybridization of the methyl carbon and its attachment to the electron-rich aromatic system.
Substituent Effects on Chemical Shifts
Research on related 8-substituted quinolines has demonstrated that the electronic nature of the 8-position substituent significantly influences the chemical shifts of neighboring carbons [4]. The electron-donating methyl group causes upfield shifts in the C-7 and C-5 positions through hyperconjugation and inductive effects. Conversely, the C-2 and C-4 positions experience minimal perturbation due to their distance from the methyl substituent [4].
Comparative studies with other methylquinoline isomers reveal that the 8-methyl position produces unique spectral signatures distinct from 2-methylquinoline and 6-methylquinoline [5]. The proximity of the methyl group to the benzene ring rather than the pyridine ring creates characteristic shielding patterns that serve as diagnostic tools for structural identification.
Aromatic Carbon-Hydrogen Stretching Vibrations
The Fourier transform infrared spectrum of 8-methylquinoline exhibits characteristic absorption bands that provide detailed information about the molecular vibrational modes [6] [7]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3080-3020 cm⁻¹ as weak to medium intensity bands [8]. These frequencies are typical for sp² hybridized carbon-hydrogen bonds in aromatic heterocycles.
The quinoline ring system displays multiple aromatic C-H stretching modes due to the presence of seven aromatic protons with slightly different electronic environments [9]. The electron-withdrawing nitrogen atom influences the stretching frequencies of nearby C-H bonds, causing slight shifts compared to benzene derivatives. The pyridine ring C-H stretches typically appear at slightly higher frequencies than the benzene ring C-H stretches due to the electronegativity of nitrogen [9].
Methyl Group Vibrational Modes
The methyl substituent at the 8-position contributes several characteristic vibrational modes to the infrared spectrum [10] [8]. The asymmetric C-H stretching vibrations of the methyl group appear in the region 2960-2920 cm⁻¹, while the symmetric stretching modes are observed at 2870-2860 cm⁻¹ [8]. These frequencies are slightly lower than typical aliphatic methyl groups due to the conjugation effects with the aromatic π-system.
The methyl symmetric bending mode appears at 1380-1360 cm⁻¹ as a medium intensity band [10]. This deformation vibration is sensitive to the local environment and provides diagnostic information about the methyl group's bonding configuration. The methyl rocking modes are observed in the region 870-820 cm⁻¹ [10], while the methyl out-of-plane bending vibrations contribute to the spectral complexity in the 1000-950 cm⁻¹ region [8].
Aromatic Ring Vibrational Modes
The quinoline ring system exhibits characteristic aromatic vibrations that reflect the conjugated π-electron system [11] [12]. The C=C aromatic stretching vibrations appear as strong bands in the region 1600-1580 cm⁻¹ [8]. These modes involve collective motions of the aromatic carbons and are sensitive to the electronic distribution within the ring system.
The C=N stretching vibration, characteristic of the quinoline heterocycle, appears as a medium to strong intensity band in the region 1550-1500 cm⁻¹ [8]. This frequency is diagnostic for quinoline derivatives and distinguishes them from purely carbocyclic aromatic compounds. The quinoline C=N stretch typically appears at lower frequency than pyridine due to the extended conjugation in the bicyclic system.
Additional aromatic C=C stretching modes are observed in the region 1480-1450 cm⁻¹ [8]. These vibrations involve in-phase stretching of the aromatic carbon-carbon bonds and are influenced by the presence of the methyl substituent and the nitrogen heteroatom.
Carbon-Hydrogen Bending and Deformation Modes
The in-plane carbon-hydrogen bending vibrations appear as medium intensity bands in the regions 1300-1250 cm⁻¹ and 1180-1150 cm⁻¹ [8]. These modes involve the bending of aromatic C-H bonds within the plane of the quinoline ring system. The frequencies are influenced by the electron density distribution and the presence of the 8-methyl substituent.
Out-of-plane carbon-hydrogen bending vibrations provide important structural information and appear in the region 1000-950 cm⁻¹ [8]. The strong absorption bands in the region 800-750 cm⁻¹ are assigned to aromatic C-H out-of-plane bending modes [8]. These vibrations are particularly sensitive to the substitution pattern and ring fusion in polycyclic aromatic systems.
Ring Deformation and Skeletal Vibrations
The lower frequency region of the spectrum (700-650 cm⁻¹) contains ring deformation modes that involve collective motions of the quinoline skeleton [8]. These vibrations provide information about the molecular framework and are sensitive to intermolecular interactions in the solid state.
The presence of the 8-methyl substituent introduces additional complexity through coupling between the methyl group vibrations and the aromatic ring modes [11]. Studies on related methylquinoline derivatives have shown that the position of methyl substitution significantly affects the vibrational coupling patterns and can be used for isomer identification [13] [14].
Crystal System and Space Group Characteristics
X-ray crystallographic studies of 8-methylquinoline derivatives provide detailed insights into the molecular packing arrangements and solid-state structure [15] [16]. While specific crystallographic data for pure 8-methylquinoline is limited, studies on closely related compounds such as 8-bromo-2-methylquinoline and 8-chloro-2-methylquinoline reveal consistent structural patterns that can be extrapolated to the parent compound [15] [16].
The 8-bromo-2-methylquinoline crystallizes in the monoclinic crystal system with space group P2₁/c [15]. The unit cell parameters are a = 5.0440(17) Å, b = 13.467(4) Å, c = 13.391(4) Å, and β = 97.678(4)°, with a unit cell volume of 901.4(5) ų [15]. The asymmetric unit contains one molecule, and the crystal structure contains four molecules per unit cell (Z = 4) [15].
Similarly, 8-chloro-2-methylquinoline adopts an orthorhombic crystal system with space group Pca2₁ [16]. The unit cell dimensions are a = 12.7961(9) Å, b = 5.0660(4) Å, c = 13.1181(9) Å, with a volume of 850.38(11) ų [16]. These structural parameters indicate efficient molecular packing with relatively high density values around 1.4-1.6 g/cm³ [15] [16].
Molecular Geometry and Planarity
Crystallographic analysis reveals that the quinoline ring system in 8-methylquinoline derivatives maintains essential planarity [15] [16] [17]. The dihedral angle between the two six-membered rings of the quinoline system is typically less than 1°, indicating excellent coplanarity [15]. For 8-bromo-2-methylquinoline, this angle is measured at 0.49(16)° [15], while similar compounds show deviations of less than 0.05 Å from perfect planarity [16].
The methyl substituent at the 8-position adopts a staggered conformation relative to the quinoline ring to minimize steric interactions. Bond lengths and angles within the quinoline framework are consistent with aromatic character, with C-C bond lengths ranging from 1.34 to 1.42 Å and C-N distances around 1.32-1.37 Å [15] [16].
Intermolecular π-π Stacking Interactions
The dominant intermolecular interactions in 8-methylquinoline derivatives are π-π stacking interactions between aromatic ring systems [15] [16] [18] [19]. These interactions are crucial for stabilizing the crystal structure and determining the molecular packing arrangement.
In 8-chloro-2-methylquinoline, the crystal packing shows π-π stacking between the heterocyclic ring and the aromatic ring, with a centroid-centroid distance of 3.819 Å [18] [19]. This distance is within the optimal range for π-π interactions (3.4-4.0 Å) and indicates significant stabilization through overlap of the aromatic π-systems [18].
The 8-bromo-2-methylquinoline structure exhibits similar π-π stacking with molecules arranged in a face-to-face fashion [15]. The centroid-centroid distance between the benzene and pyridine rings of adjacent molecules is 3.76 Å [15], confirming the presence of strong aromatic interactions.
Molecular Packing Motifs
The molecular packing in 8-methylquinoline derivatives typically features columnar arrangements where molecules stack along specific crystallographic directions [20] [21]. In 2-methylquinolin-8-yl derivatives, the crystal packing is stabilized by π-π interactions between the quinoline ring systems of inversion-related molecules, with centroid-centroid distances of 3.6346(6) Å [20].
The packing efficiency is enhanced by the complementary shapes of the quinoline molecules, which allow for optimal van der Waals contacts while maintaining the π-π stacking interactions [22]. The methyl groups fit into grooves formed by adjacent molecules, contributing to the overall stability of the crystal structure.
Studies on related quinoline-containing compounds reveal that the molecular packing can be described as crossed layers parallel to specific crystallographic planes [22]. The structure features centroid-centroid distances between aromatic rings of approximately 3.73 Å, indicating strong π-π interactions [22].
Absence of Classical Hydrogen Bonds in Pure 8-Methylquinoline
Pure 8-methylquinoline lacks classical hydrogen bond donors such as hydroxyl or amino groups, limiting its ability to form conventional hydrogen bonding networks [15] [16]. The compound contains only the weakly basic quinoline nitrogen as a potential hydrogen bond acceptor, but no suitable donors are present in the pure compound.
Crystal structure analyses of 8-bromo-2-methylquinoline and 8-chloro-2-methylquinoline confirm the absence of classical hydrogen bonding interactions [15] [16]. Instead, the crystal packing is dominated by π-π stacking interactions and weak van der Waals forces. This absence of hydrogen bonding is reflected in the relatively simple packing motifs observed in these structures.
Weak Intermolecular Interactions
Despite the lack of classical hydrogen bonds, 8-methylquinoline derivatives exhibit weak intermolecular interactions that contribute to crystal stability [17] [23]. These include C-H···π interactions, where aromatic or methyl hydrogen atoms interact with the π-electron clouds of adjacent quinoline rings.
In some 8-methylquinoline derivatives, weak C-H···N contacts have been observed [17]. For example, in 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, weak C-H···π contacts are present between molecules, contributing to the overall crystal packing stability [17].
Hydrogen Bonding in 8-Methylquinoline Complexes
When 8-methylquinoline forms complexes with hydrogen bond donors, extensive hydrogen bonding networks can develop [24] [25]. Studies on hydrogen-bonded compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids demonstrate the formation of short O-H···N hydrogen bonds [24].
The correlation between hydrogen atom position and the pKa difference (ΔpKa) between acid and base has been established for quinoline-acid complexes [24]. These studies show that when ΔpKa values are in the range of 2.93-4.04, short double-well O-H···N/O···H-N hydrogen bonds form between the carboxyl oxygen and the aromatic nitrogen [24].
In 8-hydroxy-2-methylquinoline, the presence of the hydroxyl group enables the formation of both intramolecular and intermolecular O-H···N hydrogen bonds [25]. The compound exists as hydrogen-bonded dimers in the solid state, with the mean planes of the two molecules forming a dihedral angle of 77.98(5)° [25].
Supramolecular Assembly Patterns
The combination of π-π stacking interactions and weak hydrogen bonding (when available) leads to characteristic supramolecular assembly patterns in quinoline derivatives [26] [27]. These assemblies often feature chain-like or layer-like structures where molecules are connected through multiple weak interactions.
In quinoline-PAH conjugates, the crystal packing interactions are dominated by intermolecular C-H···O and C-H···π interactions, which lead to the formation of zigzag one-dimensional chains in the crystal lattice [26]. These chains are interconnected to form three-dimensional networks through various intermolecular interactions.
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